molecular formula C14H13BrN2S2 B5159365 N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5159365
M. Wt: 353.3 g/mol
InChI Key: CAXRGHMADFWXME-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a thiophene ring, and a 3-methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with thiophene-2-carboxylic acid, followed by cyclization with a thioamide to form the thiazole ring. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
  • N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrochloride
  • N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;acetate

Uniqueness

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly suitable for certain applications where these properties are critical.

Properties

IUPAC Name

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2.BrH/c1-10-4-2-5-11(8-10)15-14-16-12(9-18-14)13-6-3-7-17-13;/h2-9H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXRGHMADFWXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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